
(1S,2S)-2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD11574985: . This compound is characterized by a cyclopropane ring substituted with a methoxyphenyl group and a carboxylic acid group.
Preparation Methods
The synthesis of rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Substitution: The methoxyphenyl group can be introduced through a substitution reaction, where a suitable precursor reacts with the cyclopropane intermediate.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.
Scientific Research Applications
rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid: can be compared with similar compounds such as:
- rac-(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity, biological activity, and potential applications. The unique methoxy group in rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(1S,2S)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-14-8-4-2-3-7(5-8)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m1/s1 |
InChI Key |
SEQTZPLHSZFWIY-ZJUUUORDSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2C[C@@H]2C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-4-[(3-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14885277.png)

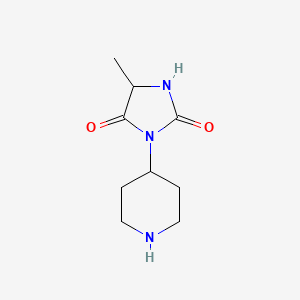


![6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione](/img/structure/B14885304.png)
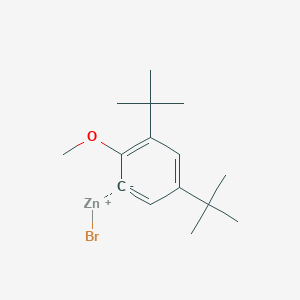
![Diphenyl(2'-(1-phenylvinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14885330.png)
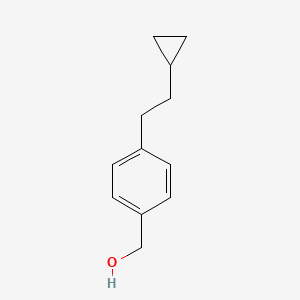
![2-(2-hydroxyethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B14885333.png)
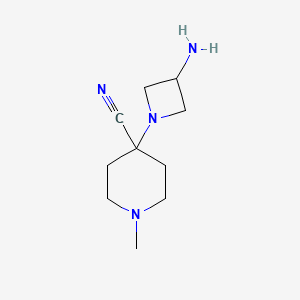
![Methyl (S)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B14885352.png)
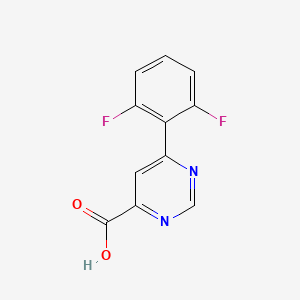
![7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885373.png)
